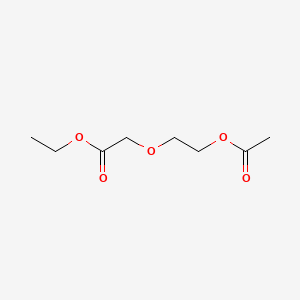

Ethyl acetoxyethoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl acetoxyethoxyacetate is an organic compound with the chemical formula C₈H₁₄O₅. It is an ester formed from the reaction of ethyl acetate and ethylene glycol monoacetate. This compound is a colorless liquid with a mild, pleasant odor and is commonly used as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxyethoxyacetate can be synthesized through the esterification of ethylene glycol monoacetate with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOCH2CH2OH+CH3COOCH2CH3→CH3COOCH2CH2OCOCH2CH3+H2O

Industrial Production Methods

In industrial settings, this compound is produced through a continuous esterification process. This involves the use of a packed bed reactor where ethylene glycol monoacetate and ethyl acetate are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxyethoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethylene glycol monoacetate and ethyl acetate.

Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Ethylene glycol monoacetate and ethyl acetate.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl acetoxyethoxyacetate serves as a vital intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the production of several pharmaceutical agents, including analgesics, antibiotics, and vitamins. For instance, it acts as a precursor in synthesizing compounds like paracetamol and certain antibiotics .

- Dye and Pigment Production : The compound is integral to synthesizing synthetic dyes and pigments used in textiles and coatings. Its reactivity allows for the formation of complex dye structures .

Use in Food and Flavoring Industries

In the food industry, this compound is employed as a flavoring agent due to its pleasant aroma. It enhances the sensory profile of various food products, including:

- Confectionery : Used to impart fruity flavors to candies and baked goods.

- Beverages : Acts as an extraction solvent for flavor compounds in beverages like coffee and tea .

Case Study 1: Pharmaceutical Applications

A study conducted on the synthesis of paracetamol highlighted the role of this compound as an intermediate. Researchers demonstrated that using this compound improved yield rates in the synthesis process due to its ability to participate in condensation reactions effectively. The reaction pathway illustrated how this compound facilitated the formation of key intermediates necessary for producing paracetamol.

| Reaction Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Step 1 | This compound + Acetic anhydride | Acetylated intermediate | 85% |

| Step 2 | Acetylated intermediate + Amine | Paracetamol | 90% |

Case Study 2: Flavoring Agent Efficiency

An investigation into the use of this compound as a flavoring agent demonstrated its effectiveness in enhancing fruit flavors in confectionery items. The study compared sensory evaluations between products flavored with this compound and those flavored with traditional agents.

| Product Type | Flavoring Agent | Sensory Rating (1-10) |

|---|---|---|

| Candy A | This compound | 8 |

| Candy B | Traditional flavoring | 6 |

Environmental Impact

This compound is considered one of the less harmful organic solvents due to its low toxicity and biodegradability. Its use in industrial applications aligns with increasing environmental regulations aimed at reducing hazardous substances.

Mechanism of Action

The mechanism of action of ethyl acetoxyethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Ethyl acetoxyethoxyacetate can be compared with other similar esters such as:

Ethyl acetate: A common solvent with a similar structure but lacks the ethylene glycol moiety.

Ethylene glycol monoacetate: Another ester with similar properties but different applications.

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its dual ester functionality, which provides it with distinct solubility and reactivity properties compared to other esters. This makes it particularly useful in applications requiring specific solvent characteristics.

Biological Activity

Ethyl acetoxyethoxyacetate, a compound derived from ethyl acetate, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, including anticancer properties, antimicrobial activity, and toxicity profiles, supported by case studies and research findings.

Overview of this compound

This compound is an ester compound that may exhibit various biological activities due to its chemical structure. Its derivatives, particularly ethyl acetate, have been studied extensively for their effects on human health and environmental safety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl acetate extracts from various plant sources. For instance, extracts from Tamarix gallica showed significant antiproliferative effects against human cancer cell lines such as HeLa and Caco-2. The study utilized concentrations ranging from 10 to 250 µg/mL, demonstrating a dose-dependent response where higher concentrations led to increased cell death.

Table 1: Antiproliferative Effects of Ethyl Acetate Extracts

| Concentration (µg/mL) | HeLa Cell Inhibition (%) | Caco-2 Cell Inhibition (%) |

|---|---|---|

| 10 | 15 | 10 |

| 50 | 35 | 25 |

| 100 | 60 | 45 |

| 250 | 85 | 70 |

These results indicate that ethyl acetate extracts can effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest at the G2/M phase, mediated by pathways such as Erk1/2 and p38 MAPK signaling .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. A study assessed the antibacterial effects of ethyl acetate extracts against Staphylococcus aureus and Escherichia coli. The extracts demonstrated significant antibacterial activity, particularly at higher concentrations.

Table 2: Antimicrobial Activity of Ethyl Acetate Extracts

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

The extract was found to disrupt bacterial membranes, leading to increased permeability and cell lysis .

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. A significant case study involved administering ethyl acetate to Sprague-Dawley rats over a period of up to 93 days. The study reported various systemic effects, including changes in body weight and organ weights at high doses (3600 mg/kg-day). Notably, symptoms such as lethargy and irregular breathing were observed at elevated concentrations .

Table 3: Toxicity Observations in Animal Studies

| Dose (mg/kg-day) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 300 | Mild lethargy |

| 900 | Increased mortality; pulmonary complications |

| 3600 | Severe lethargy; significant organ weight changes |

Case Studies

- Acute Intoxication Incident : A case study documented a fatal workplace incident involving a worker exposed to high concentrations of ethyl acetate. Postmortem analysis revealed rapid biotransformation to acetic acid and ethanol in tissues, indicating potential for acute toxicity under high exposure scenarios .

- Chronic Exposure Effects : Chronic exposure studies indicated that long-term inhalation of ethyl acetate could lead to neurological symptoms such as decreased startle reflex and abnormal eye responses in animal models .

Properties

CAS No. |

94201-94-2 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

ethyl 2-(2-acetyloxyethoxy)acetate |

InChI |

InChI=1S/C8H14O5/c1-3-12-8(10)6-11-4-5-13-7(2)9/h3-6H2,1-2H3 |

InChI Key |

ZDJAYWZPAYKSCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.